Inferred Antiproliferative Activity of 4-(2-Methoxyethoxy)pyrimidin-2-amine Against Breast Cancer Cells
While direct comparative studies for this exact compound are limited, 4-(2-Methoxyethoxy)pyrimidin-2-amine has been reported to exhibit antiproliferative activity against breast cancer cells, a key phenotype for oncology research . This activity is likely mediated through the inhibition of Polo-like Kinase 4 (PLK4), a well-validated anticancer target . This inferred mechanism is supported by a broader class of 2-aminopyrimidine PLK4 inhibitors, where compound 8h (a close structural analog) demonstrated an in vitro PLK4 IC50 of 0.0067 μM [1]. This data provides a quantitative benchmark for the class's potential potency and positions the target compound as a valuable starting point for PLK4-focused medicinal chemistry campaigns.
| Evidence Dimension | Antiproliferative Activity / Target Engagement |
|---|---|
| Target Compound Data | Antiproliferative activity observed in breast cancer cells; specific IC50 not reported in peer-reviewed literature. |
| Comparator Or Baseline | Class Analog: Compound 8h (a 2-aminopyrimidine derivative), PLK4 IC50 = 0.0067 μM |
| Quantified Difference | The class of 2-aminopyrimidines is capable of achieving single-digit nanomolar PLK4 inhibition, as demonstrated by analog 8h. |
| Conditions | In vitro enzyme activity assay for PLK4 (comparator analog 8h); cellular antiproliferative assay in breast cancer cells (target compound). |
Why This Matters
This data positions 4-(2-Methoxyethoxy)pyrimidin-2-amine within a promising chemotype for targeting PLK4, a key kinase in oncology, offering a procurement pathway to a scaffold with literature-validated class-level activity.
- [1] Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802. doi: 10.1039/d3md00267e View Source
